Dodecyl 4-chloro-3-nitrobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to dodecyl 4-chloro-3-nitrobenzoate often involves the reaction of chloro-nitrobenzoic acid derivatives with alcohols or amines in the presence of activating agents or catalysts. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic compounds via polymer-supported synthesis, highlighting the versatility of chloro-nitrobenzoic acid derivatives in organic synthesis (Soňa Křupková et al., 2013). Such methodologies could be adapted for the synthesis of dodecyl 4-chloro-3-nitrobenzoate by choosing appropriate reagents and conditions.

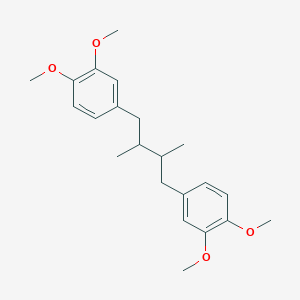

Molecular Structure Analysis

The molecular structure of compounds like dodecyl 4-chloro-3-nitrobenzoate can be characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, studies on similar compounds have provided insights into their molecular geometries, electronic structures, and intramolecular interactions through detailed vibrational and electronic analysis. The crystal structure of benzyl 4-chloro-3-nitrobenzoate has been described, demonstrating the importance of hydrogen bonding and pi-pi stacking interactions in determining the solid-state arrangement of these molecules (M. D. de Souza et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of dodecyl 4-chloro-3-nitrobenzoate is influenced by the presence of functional groups such as the nitro and chloro substituents on the benzoate ring. These groups can undergo various chemical reactions, including reduction, substitution, and coupling reactions, offering pathways to synthesize a wide range of derivatives. The nitro group, in particular, can be reduced to an amino group, providing a site for further functionalization.

Physical Properties Analysis

The physical properties of dodecyl 4-chloro-3-nitrobenzoate, such as melting point, solubility, and thermal stability, are crucial for its application in material science and organic synthesis. The alkyl chain length significantly affects the compound's phase behavior and mesomorphic properties. For example, the study of smectic phases in similar compounds reveals the impact of polar substituents and alkyl chain length on their thermotropic behavior (X. Bao & L. Dix, 1996).

科学研究应用

Smectic Phases in Compounds

A study by Bao and Dix (1996) explored the thermal behavior of perfluoroalkyl 4-nitrobenzoates, including dodecyl compounds. They discovered that these compounds exhibit smectic mesophases, demonstrating that polar substituents in the aromatic ring are not necessary for thermotropic behavior (Bao & Dix, 1996).

Electrochemical Oxidation and Composites

Shmychkova et al. (2021) investigated the electrocatalytic activity of lead dioxide–surfactant composites in the oxidation of chloramphenicol. They found significant variations in the Tafel slope and observed irreversible adsorption of intermediates, impacting the oxidation of organic substances (Shmychkova et al., 2021).

Antioxidative Tyrosinase Inhibitors

Kubo, Chen, and Nihei (2003) discovered that dodecyl gallate, a derivative, can inhibit the oxidation of l-DOPA catalyzed by tyrosinase. This suggests potential applications in antioxidative agents and tyrosinase inhibition (Kubo, Chen, & Nihei, 2003).

Decyl and Dodecyl β-d-Fructofuranosides

Regeling, Zwanenburg, and Chittenden (1998) studied the formation of decyl and dodecyl β-d-fructofuranosides. They fully characterized each product by chromatography and NMR spectroscopy, highlighting the potential of these compounds in various applications (Regeling, Zwanenburg, & Chittenden, 1998).

Potentially Smectogenic Behavior in Compounds

Chino, Matsunaga, and Suzuki (1984) observed that 4-nitrophenyl alkanoates and alkyl 4-nitrobenzoates, including dodecyl 4-chloro-3-nitrobenzoate, are potentially smectogenic. This study provides insights into the potential applications of these compounds in creating stable smectic phases (Chino, Matsunaga, & Suzuki, 1984).

Micellar Electrokinetic Chromatography

Wang, Yang, Cai, Lin, and Li (2011) developed a micellar electrokinetic chromatographic method with laser-induced fluorescence detection, using substances like sodium dodecyl sulfate. This method can be useful in the analysis of pharmaceuticals and biological samples (Wang et al., 2011).

Molecular Salts/Cocrystals in HIV Treatment

Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid, an antiviral agent, using a crystal engineering approach. This research could provide insights into the development of new drug formulations (Oruganti et al., 2017).

属性

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 4-chloro-3-nitrobenzoate | |

CAS RN |

124809-77-4 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)